molecular formula C10H9BrF3NO2S B14058662 1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14058662
M. Wt: 344.15 g/mol
InChI Key: IBUPKCOLYYBIRA-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, nitro, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by bromination to add the bromopropyl group. The trifluoromethylthio group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromopropyl group can be substituted with other nucleophiles.

    Substitution: The trifluoromethylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromopropyl group can yield various alkylated derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromopropyl and trifluoromethylthio groups can interact with nucleophiles and electrophiles, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.

    1-Bromo-3-(trifluoromethyl)benzene: Lacks both the nitro and bromopropyl groups.

    3-Nitro-5-(trifluoromethylthio)benzene: Lacks the bromopropyl group.

Uniqueness

The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H9BrF3NO2S

Molecular Weight

344.15 g/mol

IUPAC Name

1-(3-bromopropyl)-3-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF3NO2S/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2

InChI Key

IBUPKCOLYYBIRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCBr

Origin of Product

United States

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